molecular formula C22H17ClN4O2 B2985033 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone CAS No. 1260945-12-7

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone

Cat. No. B2985033
CAS RN: 1260945-12-7
M. Wt: 404.85
InChI Key: WEVYPXCSRVHSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a chlorophenyl group, an oxadiazole ring, a pyrrole ring, and an indole ring. These groups are common in many bioactive compounds and can contribute to a variety of biological activities .


Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions .


Molecular Structure Analysis

The compound’s structure includes aromatic rings (phenyl and indole), a heterocyclic ring (oxadiazole), and a halogen (chlorine). These features could influence the compound’s reactivity and interactions with biological targets .

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Fuloria et al. (2009) focused on the synthesis and antimicrobial evaluation of new oxadiazoles derived from phenylpropionohydrazides, indicating that compounds with chlorophenyl oxadiazole structures can have significant antimicrobial properties. This suggests that derivatives such as the one you're interested in may also exhibit similar activities (Fuloria et al., 2009).

  • Research by Salimon et al. (2011) on the synthesis and antimicrobial activity of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone highlighted the antimicrobial potential of oxadiazole derivatives. This aligns with the interest in exploring the bioactive properties of similar compounds (Salimon et al., 2011).

  • The work by Potkin et al. (2012) on the rearrangement of isoxazole-hydroxamic acids into oxadiazoles provided insights into chemical transformations that could be applied to generate novel compounds with potential biological activities (Potkin et al., 2012).

  • A study by Harano et al. (2007) explored reactions involving chlorophenyl and indole derivatives, contributing to the synthesis of compounds with complex heterocyclic structures that could have implications for developing new therapeutics (Harano et al., 2007).

Anticancer Potential

  • Katariya et al. (2021) synthesized novel 1,3-oxazole clubbed pyridyl-pyrazolines with potential anticancer and antimicrobial properties, underscoring the relevance of heterocyclic compounds in the search for new cancer treatments (Katariya et al., 2021).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Compounds with similar structures have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the biological activities of similar compounds, this compound could have potential as a therapeutic agent .

properties

IUPAC Name

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O2/c23-17-7-3-6-16(13-17)21-24-22(29-25-21)19-9-4-11-26(19)14-20(28)27-12-10-15-5-1-2-8-18(15)27/h1-9,11,13H,10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVYPXCSRVHSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.